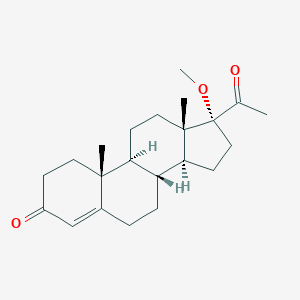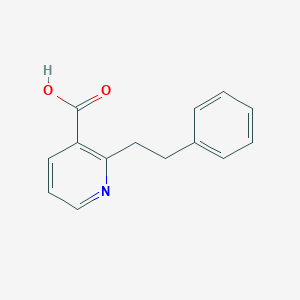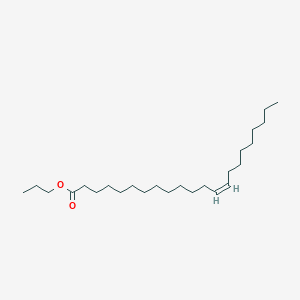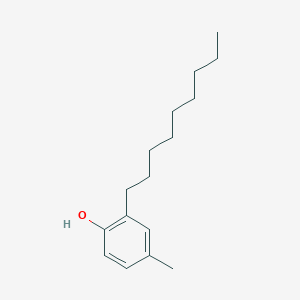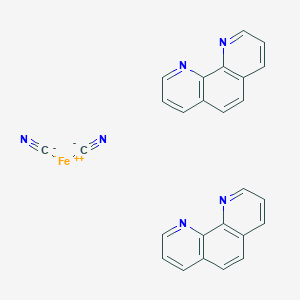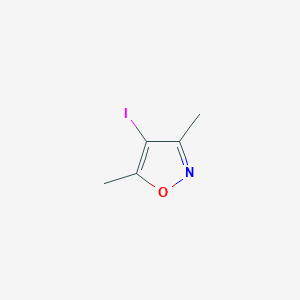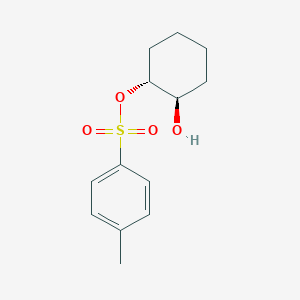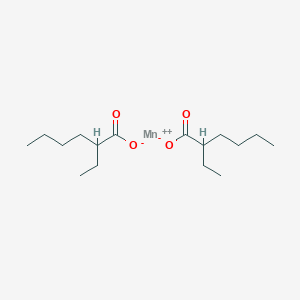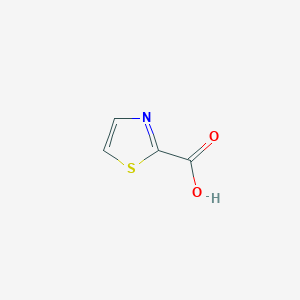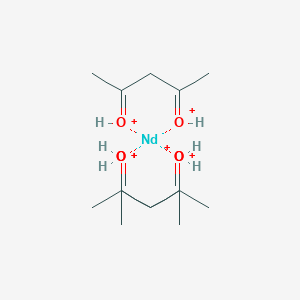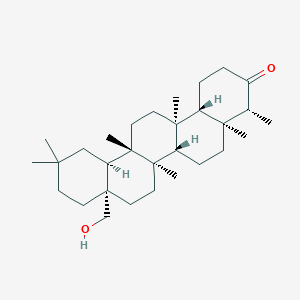
Canophyllol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canophyllol is a naturally occurring compound found in cannabis plants. It has gained attention from the scientific community due to its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Applications De Recherche Scientifique
Antitumor Properties
Canophyllol, identified in the bark of the Colombian medicinal plant Maytenus laevis, has been investigated for its potential antitumor effects. In a study, canophyllol showed effective induction of cytokines in human peripheral blood mononuclear cells (PBMCs), suggesting a role in antitumor activities (Nakagawa et al., 2004).
Anti-Diabetic Activity
Canophyllol has demonstrated potential anti-diabetic properties. A study on the compound isolated from young leaves of Cratoxylum cochinchinense ("Huang Niu Tea") revealed its ability to increase GLUT4 translation in L6-myotubes and enhance glucose uptake. The compound also showed improvements in serum insulin levels and hyperglycemia in KK-Ay diabetic mice, suggesting its role in improving glucose tolerance and lipid metabolism disorders (Lv et al., 2019).
Structural Identification
The structural elucidation of canophyllol was part of a study on the leaves of Calophyllum inophyllum. The research focused on identifying friedelin group triterpenes, among which canophyllol was a key compound. This study was instrumental in understanding the chemical nature and possible applications of canophyllol (Govindachari et al., 1967).
Propriétés
Numéro CAS |
14440-41-6 |
|---|---|
Nom du produit |
Canophyllol |
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(4R,4aS,6aS,6aS,6bR,8aS,12aS,14aS,14bS)-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H50O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 |
Clé InChI |
YPWQSKQSNNTXOL-TWWFCBCGSA-N |
SMILES isomérique |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C |
SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
SMILES canonique |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



